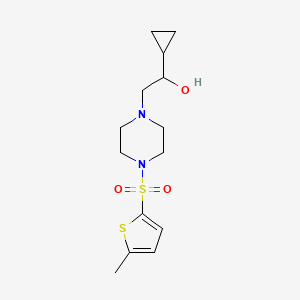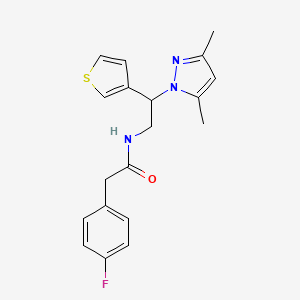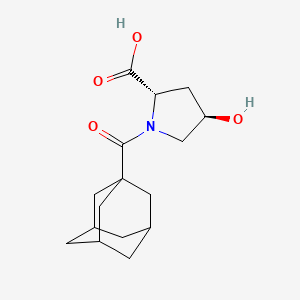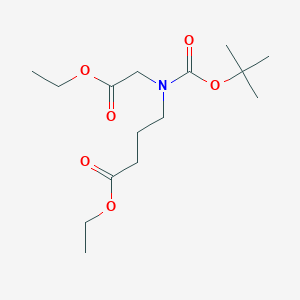
1-Cyclopropyl-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropyl-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Metabolic Pathways and Enzyme Involvement
The metabolism of novel antidepressants, such as Lu AA21004, involves oxidative processes catalyzed by various cytochrome P450 enzymes. This compound is metabolized into several metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which further oxidizes to the corresponding benzoic acid. The study highlights the involvement of CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 in these metabolic pathways, demonstrating the compound's interaction with human liver microsomes and recombinant enzymes (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
The synthesis of related piperazine derivatives involves optimizing technological parameters such as raw material ratio, reaction time, and temperature. These synthetic pathways contribute to the broader understanding of chemical reactions and product formation, providing a foundation for further pharmaceutical applications (Wang Jin-peng, 2013).
Antifungal and Antituberculosis Applications
Compounds with a cyclopropyl and piperazine moiety have been synthesized and tested for their antifungal and antituberculosis activities. These studies shed light on the potential therapeutic uses of these compounds, emphasizing the importance of chemical structure in developing effective treatments for infectious diseases (Mallikarjuna et al., 2014).
Anticancer Studies
Research into the anticancer and antituberculosis properties of cyclopropyl and piperazine derivatives has shown significant promise. These compounds have been synthesized and evaluated for their biological activity against various cancer cell lines, highlighting the potential for these chemicals in cancer therapy (Mallikarjuna et al., 2014).
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11-2-5-14(20-11)21(18,19)16-8-6-15(7-9-16)10-13(17)12-3-4-12/h2,5,12-13,17H,3-4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJHNYTXOTJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)


![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)





![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)
